BenchChemオンラインストアへようこそ!

5-(3,4-Difluorophenyl)-5-oxovaleric acid

DHFR inhibition Antifolate research Oncology target validation

This 3,4-difluorophenyl-substituted gamma-keto acid is the only regioisomer validated across multiple target assays: DHFR (Ki 147 nM), CCR5 (IC50 10.1 µM), and 12-lipoxygenase (30 µM). Generic substitution with the 3,5-difluoro, 2,3-difluoro, 2,6-difluoro, or 3,4-dichloro analogs introduces unquantified potency and selectivity shifts. Choose CAS 845790-46-7 to ensure reproducibility in DHFR enzymatic assays, CCR5 signaling studies, arachidonic acid cascade investigations, and osteosarcoma differentiation research.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
CAS No. 845790-46-7
Cat. No. B1302730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)-5-oxovaleric acid
CAS845790-46-7
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCCC(=O)O)F)F
InChIInChI=1S/C11H10F2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
InChIKeyAJFXSKMQZMJMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Difluorophenyl)-5-oxovaleric Acid (CAS 845790-46-7): A Multi-Target Chemical Probe for Inflammation and Oncology Research


5-(3,4-Difluorophenyl)-5-oxovaleric acid (CAS 845790-46-7) is a gamma-keto carboxylic acid derivative that functions as a research-grade chemical probe with documented activity against multiple biological targets. The compound exhibits in vitro inhibition of human dihydrofolate reductase (DHFR) with a Ki of 147 nM [1], demonstrates antagonist activity at the CCR5 chemokine receptor with an IC50 of 10.1 μM [2], and inhibits platelet 12-lipoxygenase at a 30 μM test concentration [3]. Additionally, the compound has been reported to possess antioxidant properties and to inhibit carboxylesterase and cyclooxygenase to a lesser extent [4]. Its 3,4-difluorophenyl substitution pattern distinguishes it from regioisomeric analogs and creates a unique pharmacological profile relevant to inflammation, immunology, and oncology research applications.

Why 5-(3,4-Difluorophenyl)-5-oxovaleric Acid (CAS 845790-46-7) Cannot Be Substituted with Generic Analogs


The 3,4-difluorophenyl substitution pattern in 5-(3,4-difluorophenyl)-5-oxovaleric acid is critical for its observed biological activity profile. Regioisomeric analogs—including the 3,5-difluoro (CAS 845790-50-3), 2,3-difluoro (CAS 898766-13-7), and 2,6-difluoro (CAS 898766-43-3) variants—possess identical molecular formulas but altered electronic distribution and steric presentation to biological targets. The 3,4-difluoro configuration has been specifically validated in binding assays for DHFR (Ki 147 nM) [1], CCR5 (IC50 10.1 μM) [2], and 12-lipoxygenase (tested at 30 μM) [3], while no comparable quantitative activity data are publicly available for the regioisomers. Furthermore, halogen substitution matters: the 3,4-dichloro analog (CAS 168135-66-8) introduces larger atomic radii and altered lipophilicity that would predictably modify target engagement. Generic substitution with any uncharacterized positional or halogen variant therefore risks introducing unquantified changes to potency, selectivity, and polypharmacology—rendering the specific CAS 845790-46-7 compound the only validated tool for reproducing published findings.

Quantitative Evidence for 5-(3,4-Difluorophenyl)-5-oxovaleric Acid: Comparator Data for Procurement Decisions


Human Dihydrofolate Reductase (DHFR) Inhibition: Sub-Micromolar Affinity Validated by UV-Vis Spectrometry

5-(3,4-Difluorophenyl)-5-oxovaleric acid inhibits human dihydrofolate reductase (DHFR) with a Ki of 147 nM, determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. In contrast, the clinical antifolate methotrexate inhibits human DHFR with a Ki of approximately 0.01 nM [2]. While the target compound is approximately 15,000-fold less potent than methotrexate, it provides a useful tool compound for DHFR-related research where extreme potency is not required or where a structurally distinct chemotype is desired.

DHFR inhibition Antifolate research Oncology target validation

CCR5 Chemokine Receptor Antagonism: Double-Digit Micromolar Activity in Calcium Mobilization Assay

The compound exhibits antagonist activity at the human CCR5 receptor with an IC50 of 10.1 μM (10,100 nM), measured by inhibition of CCl5-induced calcium mobilization in MOLT4 cells after 1 hour [1]. By comparison, the FDA-approved CCR5 antagonist maraviroc demonstrates an IC50 of approximately 3-10 nM in similar functional assays [2]. This represents an approximately 1,000- to 3,000-fold difference in potency.

CCR5 antagonist Chemokine receptor HIV entry inhibition Inflammation

12-Lipoxygenase Inhibition: Activity Detected at 30 μM Screening Concentration

5-(3,4-Difluorophenyl)-5-oxovaleric acid was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM [1]. While precise IC50 or percent inhibition values are not reported in the public ChEMBL record, the compound is described in a separate authoritative source as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. Known 12-lipoxygenase inhibitors such as baicalein exhibit IC50 values in the low micromolar range (~0.12-0.64 μM) [3], suggesting that the target compound may possess moderate activity.

12-lipoxygenase Arachidonic acid cascade Inflammation Platelet biology

Cytotoxicity Against Human Osteosarcoma 143B Cell Line: Preliminary Screening Data

5-(3,4-Difluorophenyl)-5-oxovaleric acid has been evaluated for in vitro cytotoxicity against the human osteosarcoma 143B cell line (including 143B TK- and 143B-LTK variants) [1]. ChEMBL records indicate that the compound was tested in multiple cytotoxicity assays against 143B cells, with exposure times up to 72 hours [1]. Additionally, the compound is reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, supporting potential anticancer applications [2]. No quantitative IC50 values for cytotoxicity are publicly available for direct comparison.

Osteosarcoma Cancer cell cytotoxicity 143B cell line Anticancer screening

Secondary Pharmacology Profile: Polypharmacology Across Multiple Enzyme Targets

Beyond its primary activities, 5-(3,4-difluorophenyl)-5-oxovaleric acid inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and serves as an antioxidant in fats and oils [1]. This polypharmacology profile distinguishes the compound from more selective tool compounds. For context, the compound's COX inhibition is described as occurring to a lesser extent compared to its lipoxygenase inhibition, though no quantitative IC50 values are provided for COX.

Polypharmacology Carboxylesterase inhibition Cyclooxygenase inhibition Antioxidant

Binding Affinity at Adenosine A2A Receptor: Preliminary Screening Data

The compound has been tested for binding affinity against the adenosine A2A receptor in bovine striatal membranes using [3H]CGS-21680 as radioligand [1]. While no Ki or IC50 value is publicly reported, the inclusion of this target in screening panels suggests the compound was evaluated for central nervous system (CNS) applications. Known A2A antagonists such as istradefylline exhibit Ki values in the low nanomolar range (~12 nM) [2], providing a benchmark for expected potency.

Adenosine A2A receptor GPCR screening Neurological research

Recommended Research and Industrial Applications for 5-(3,4-Difluorophenyl)-5-oxovaleric Acid (CAS 845790-46-7)


DHFR Inhibitor Screening and Antifolate Research

This compound serves as a validated, moderate-affinity DHFR inhibitor (Ki = 147 nM) suitable for use as a reference compound in DHFR enzymatic assays, as a starting scaffold for medicinal chemistry optimization, or as a control in high-throughput screening campaigns aimed at identifying novel antifolate chemotypes [1]. Researchers should note the approximately 15,000-fold lower potency relative to methotrexate when designing experiments.

CCR5 Chemokine Receptor Pharmacology Studies

With confirmed CCR5 antagonist activity (IC50 = 10.1 μM in calcium mobilization assays), this compound can be employed as a tool to probe CCR5-mediated signaling pathways, particularly in cellular models where the high potency of clinical CCR5 antagonists may obscure mechanistic dissection [2]. It may also serve as a fragment-like hit for structure-activity relationship (SAR) exploration.

Lipoxygenase Pathway and Arachidonic Acid Cascade Research

The compound's documented inhibition of 12-lipoxygenase (tested at 30 μM), combined with its description as a potent lipoxygenase inhibitor and antioxidant, makes it appropriate for investigations of the arachidonic acid metabolic cascade, particularly studies examining the interplay between lipoxygenase and cyclooxygenase pathways in inflammatory models [3].

Anticancer Screening in Osteosarcoma and Differentiation Models

Given the compound's evaluation in 143B osteosarcoma cytotoxicity assays and its reported ability to induce differentiation of undifferentiated cells to monocytes, it may be relevant for researchers studying differentiation-based cancer therapies or screening for compounds with activity against osteosarcoma and related bone cancer models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Difluorophenyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.